



Application of Acetazolamide-13C2,d3 in Drug Metabolism and Disposition Studies

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Compound of Interest		
Compound Name:	Acetazolamide-13C2,d3	
Cat. No.:	B12420494	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Understanding its metabolism and disposition is crucial for effective drug development and clinical use. Acetazolamide is primarily cleared from the body by renal excretion without undergoing metabolic changes.[1] Stable isotope-labeled compounds, such as **Acetazolamide-13C2,d3**, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. **Acetazolamide-13C2,d3** serves as an ideal internal standard for quantitative bioanalysis by liquid chromatographytandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in the determination of Acetazolamide concentrations in biological matrices.

Principle of Use

In drug metabolism and disposition studies, a key application of **Acetazolamide-13C2,d3** is as an internal standard (IS) in quantitative bioanalytical methods. An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by a mass spectrometer. Stable isotope-labeled standards like **Acetazolamide-13C2,d3** are considered the gold standard for internal standards in LC-MS/MS



assays because they co-elute with the unlabeled drug and experience similar ionization effects, which corrects for variability during sample preparation and analysis.

While the specific compound requested is **Acetazolamide-13C2,d3**, detailed published protocols often utilize other stable isotope-labeled versions, such as deuterated Acetazolamide (Acetazolamide-d3). The analytical principles and methodologies are directly transferable. The primary difference in application would be the specific m/z values monitored in the mass spectrometer.

Experimental Protocols

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Acetazolamide in human plasma, adapted from a study that utilized a deuterated internal standard. This method can be directly applied with minor modifications for the use of **Acetazolamide-13C2,d3**.

1. Objective

To develop and validate a sensitive, specific, and rapid LC-MS/MS method for the quantitative determination of Acetazolamide in human plasma using **Acetazolamide-13C2,d3** as an internal standard.

- 2. Materials and Reagents
- Acetazolamide (Reference Standard)
- Acetazolamide-13C2,d3 (Internal Standard)
- HPLC-grade acetonitrile and methanol
- Analytical-grade formic acid
- Human plasma (with K2-EDTA as anticoagulant)
- Solid Phase Extraction (SPE) cartridges
- 3. Instrumentation



- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- 4. Sample Preparation: Solid Phase Extraction (SPE)
- Thaw plasma samples at room temperature.
- To 100 μL of plasma in a polypropylene tube, add the internal standard solution (Acetazolamide-13C2,d3).
- Vortex the mixture for 30 seconds.
- Condition an SPE cartridge with methanol followed by Milli-Q water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute Acetazolamide and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
- 5. LC-MS/MS Method
- Chromatographic Conditions:
 - Column: C18 analytical column
 - Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v)
 - Flow Rate: 0.80 mL/min
 - Run Time: Approximately 2.0 minutes



- Mass Spectrometric Conditions:
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Acetazolamide: To be determined based on parent and product ions.
 - Acetazolamide-13C2,d3: To be determined based on the mass shift from the unlabeled drug.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Acetazolamide, based on a study using a deuterated internal standard.

Table 1: Calibration Curve and Sensitivity

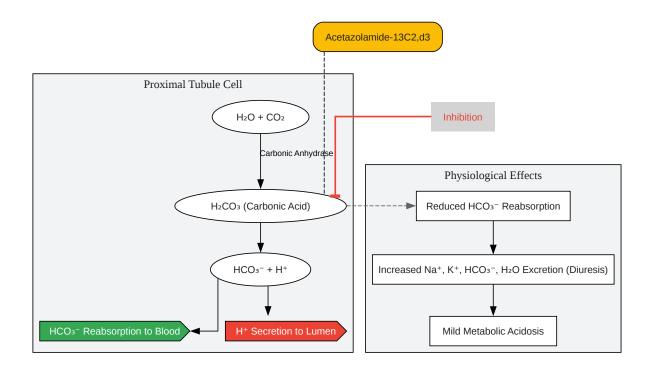
Parameter	Value
Linearity Range	50.3 – 12046 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	50.3 ng/mL

Table 2: Precision and Accuracy



Quality Control Sample	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ QC	50.3	< 15%	85-115%	< 15%	85-115%
Low QC	~150	< 15%	85-115%	< 15%	85-115%
Medium QC	~6000	< 15%	85-115%	< 15%	85-115%
High QC	~9000	< 15%	85-115%	< 15%	85-115%

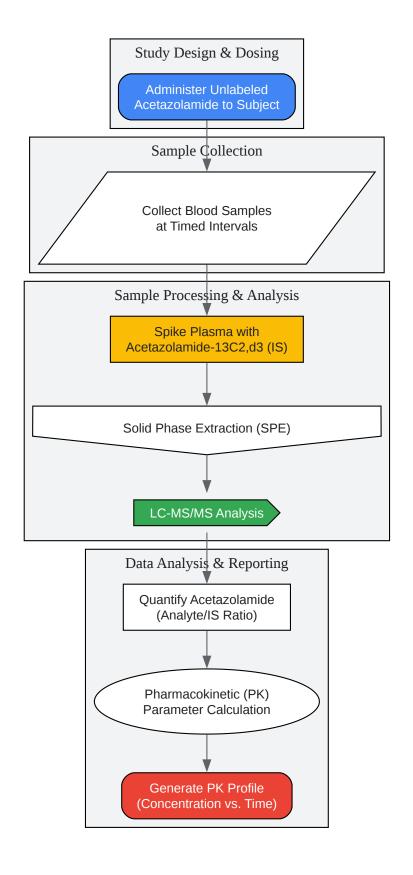
Mandatory Visualizations





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Caption: Mechanism of action of Acetazolamide.





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Caption: Bioanalytical workflow for a pharmacokinetic study.

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References

- 1. medchemexpress.com [medchemexpress.com]
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